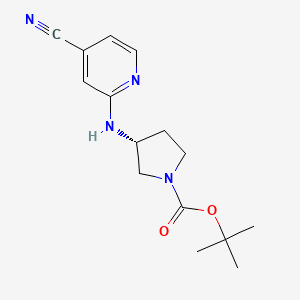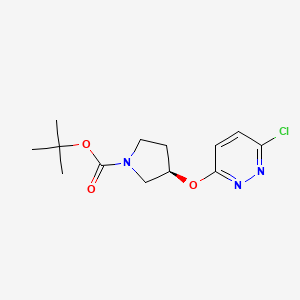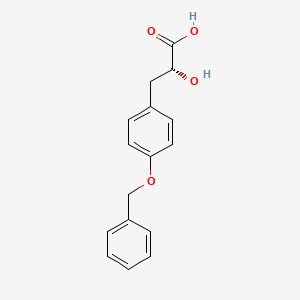
(R)-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid
概要
説明
®-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxypropanoic acid moiety. The presence of the chiral center at the second carbon of the propanoic acid chain makes it an interesting subject for stereochemical studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(benzyloxy)benzaldehyde.
Aldol Reaction: The 4-(benzyloxy)benzaldehyde undergoes an aldol reaction with an appropriate chiral auxiliary to introduce the chiral center.
Reduction: The resulting aldol product is then reduced to form the corresponding alcohol.
Oxidation: The alcohol is oxidized to form the carboxylic acid group, yielding ®-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production by employing continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and specific reaction conditions are fine-tuned to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ®-3-(4-(Benzyloxy)phenyl)-2-oxopropanoic acid.
Reduction: Formation of ®-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Chemistry:
Chiral Synthesis: Used as a chiral building block in the synthesis of other complex molecules.
Catalysis: Acts as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential as a drug intermediate in the synthesis of therapeutic agents.
Biochemical Studies: Used in studies involving enzyme-substrate interactions due to its chiral nature.
Industry:
Material Science: Employed in the development of new materials with specific optical properties.
Agriculture: Potential use in the synthesis of agrochemicals.
作用機序
The mechanism of action of ®-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid depends on its application. In pharmaceutical contexts, it may interact with specific enzymes or receptors, influencing biochemical pathways. The benzyloxy group can enhance lipophilicity, aiding in membrane permeability and bioavailability.
類似化合物との比較
(S)-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid: The enantiomer of the compound, differing in the spatial arrangement around the chiral center.
4-(Benzyloxy)phenylacetic acid: Lacks the hydroxy group on the propanoic acid chain.
3-(4-(Benzyloxy)phenyl)propanoic acid: Lacks the hydroxy group, affecting its reactivity and applications.
Uniqueness: ®-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid is unique due to its chiral center, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral recognition processes. Its benzyloxy group also provides a versatile handle for further functionalization.
This compound’s distinct structure and reactivity make it a valuable tool in various scientific and industrial applications, highlighting its importance in modern chemistry.
特性
IUPAC Name |
(2R)-2-hydroxy-3-(4-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c17-15(16(18)19)10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-9,15,17H,10-11H2,(H,18,19)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADJEIZOJZINJB-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@H](C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
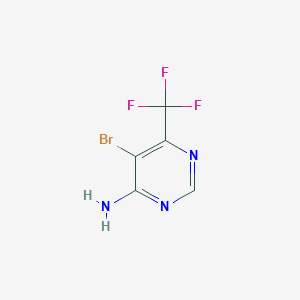
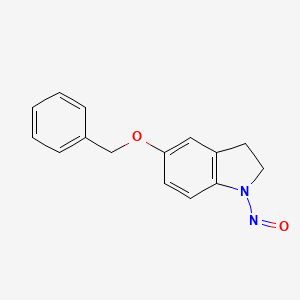
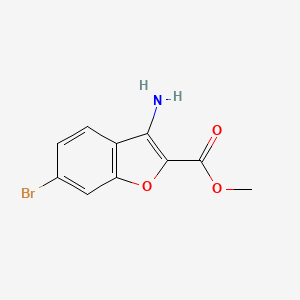
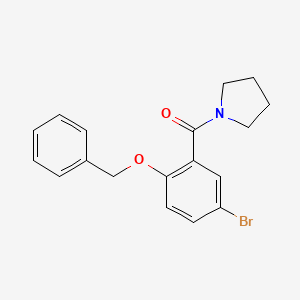
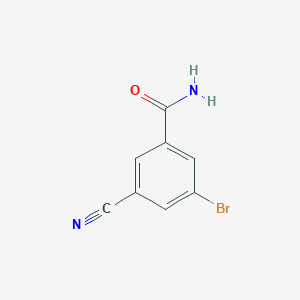
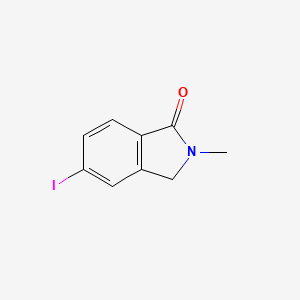
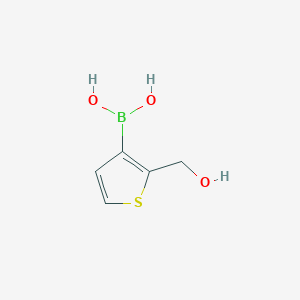
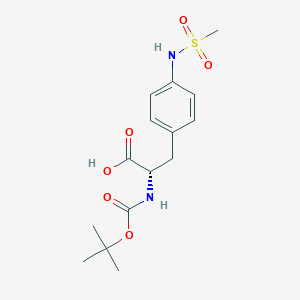
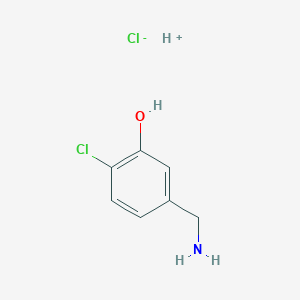
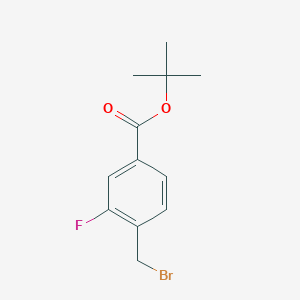
![13-phenoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B7980521.png)
![4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B7980534.png)
